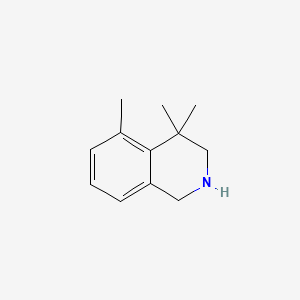
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-Tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in recent years due to its potential as a precursor for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with three methyl groups attached at the 4 and 5 positions . The molecular formula is C12H17N .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline focus on its C (1)-functionalization . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Scientific Research Applications
Synthesis of Alkaloids : 1,2,3,4-Tetrahydroisoquinoline derivatives serve as starting materials for synthesizing various alkaloids. For instance, they are used in the one-pot synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which are further transformed into compounds like lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).
Cardiovascular Activities : Substituted derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized to evaluate potential cardiovascular activities. These compounds are related to Trimethoquinol and tetrahydropapaverin (Vomero & Chimenti, 1976).
Beta-Adrenergic and Antiaggregatory Activities : Some tetrahydroisoquinoline derivatives show beta-adrenergic activity and platelet antiaggregatory activity. Changes in their chemical structure can lead to qualitative and quantitative differences in biological activity (Miller et al., 1980).
Chiral Tetrahydroisoquinolines in Asymmetric Catalysis : C1-chiral tetrahydroisoquinolines have exhibited a wide range of bioactivities and are used as chiral scaffolds in asymmetric catalysis. Recent novel catalytic stereoselective strategies for their synthesis have been developed (Liu et al., 2015).
Cytotoxicity in Cancer Research : N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs have shown cytotoxicity against various cancer cell lines, indicating their potential in cancer research (Pingaew et al., 2013).
Organocatalytic Enantioselective Synthesis : Organocatalytic, regio- and enantioselective Pictet-Spengler reactions have been used for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, leading to the preparation of biologically relevant alkaloids (Ruiz-Olalla et al., 2015).
Synthesis and Anticancer Properties : Various substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential anticancer agents, highlighting the importance of this scaffold in drug discovery (Redda et al., 2010).
Bronchodilator Activity : Isoquinoline derivatives, including tetrahydroisoquinolines, have shown significant bronchodilating actions, indicating their potential in treating respiratory conditions (Iwasawa & Kiyomoto, 1967).
Future Directions
The future directions in the research of 1,2,3,4-Tetrahydroisoquinoline and its derivatives like 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline could involve the development of novel THIQ analogs with potent biological activity . Additionally, the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives is on the rise .
properties
IUPAC Name |
4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPIOLOZAMDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CNCC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744839 |
Source


|
| Record name | 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1268092-10-9 |
Source


|
| Record name | 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

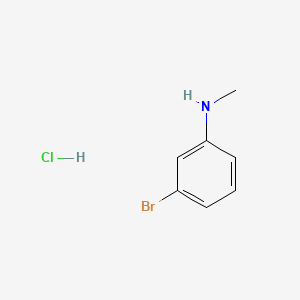
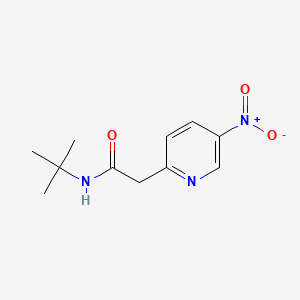
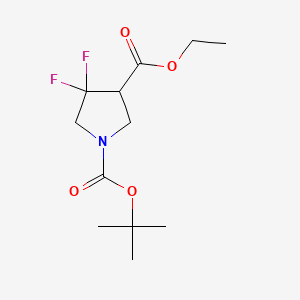
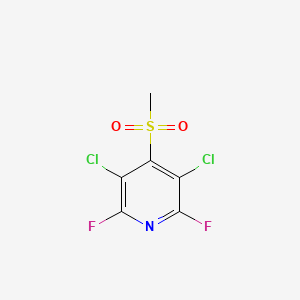

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)
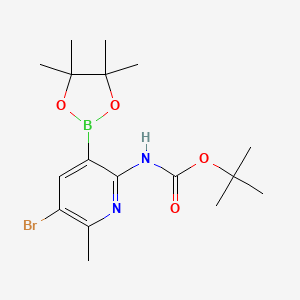
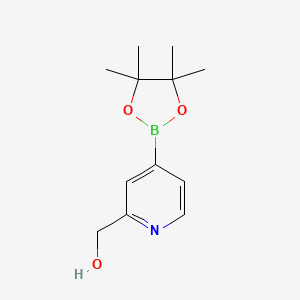

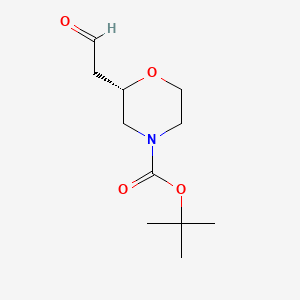
![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)
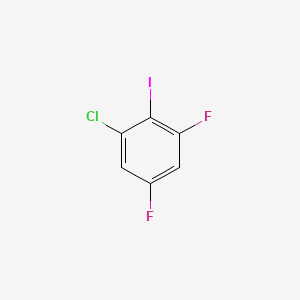

![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)